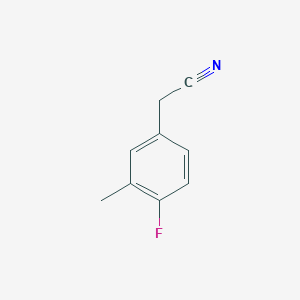

4-Fluoro-3-methylphenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated acetonitrile compounds is an area of significant interest due to their applications in various fields such as agrochemistry, biotechnology, and pharmacology. One such compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was synthesized following a 'green protocol' and characterized through elemental, spectral, and X-ray crystallographic analyses . Similarly, the synthesis of 3-fluoro-4-methylbenzonitrile was achieved using ortho-toluidine as a raw material, involving multiple steps including nitrification, diazotization, fluorination, and reductive and oxidation reactions, with a reported productivity of 48% . Another novel synthesis approach for α-fluoroacetonitriles involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), which is also applicable to the cyanohydrin trimethylsilylethers of aromatic ketones .

Molecular Structure Analysis

The molecular structure of these fluorinated compounds is often determined using X-ray crystallography. For instance, the 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in the orthorhombic space group Pbca, and its structure was solved using single-crystal X-ray diffraction data . The compound methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was found to exist in a monoclinic P21/c space group with one molecule in the asymmetric part of the unit cell . These detailed structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of fluorinated acetonitriles can be complex and sometimes unexpected. For example, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile exhibited uncommon reactivity, resulting in the loss of three fluorine atoms and the formation of a trimeric compound, which was isolated and characterized . The reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was explained using various molecular descriptors, and its reactivity surfaces were analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are influenced by the presence of the fluorine atom, which imparts unique properties to these compounds. Chromatographic selectivity studies, such as those conducted for 4-fluorophenylacetic acid positional isomers, highlight the importance of controlling positional isomers due to their different reactivity, biological activity, and toxicity . Theoretical calculations, such as DFT-B3LYP/6-311++G(d,p) method, are used to obtain and analyze the equilibrium geometry of these compounds, and vibrational and NMR analyses help in comparing calculated spectra with experimental observations .

Wissenschaftliche Forschungsanwendungen

Novel Inhibitor Synthesis for Hepatitis B

Research has led to the development of a method to synthesize 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, demonstrating nanomolar inhibitory activity against Hepatitis B Virus (HBV) in vitro. This substance, related to 4-Fluoro-3-methylphenylacetonitrile by its structural and functional groups, highlights the potential for fluoroacetonitriles in the development of new pharmaceuticals targeting viral diseases (Ivachtchenko et al., 2019).

Fluorine Introduction for Pharmaceutical Synthesis

A method has been described for the introduction of fluorine adjacent to a cyano group in α-fluorophenylacetonitriles, potentially applicable to 4-Fluoro-3-methylphenylacetonitrile. This process is critical for the synthesis of 2-fluoro-2-phenethylamines, demonstrating the importance of fluorination in the development of bioactive compounds (Letourneau & Mccarthy, 1985).

Electrochemical Capacitor Applications

Research into electroactive polymers based on fluoroacetonitrile derivatives, including 4-Fluoro-3-methylphenylacetonitrile, has shown promising applications in electrochemical capacitors. These materials were electrochemically deposited onto carbon paper electrodes, demonstrating the potential for high energy and power densities in capacitor applications (Ferraris et al., 1998).

Fluorogenic Derivatization for Catecholamine Analysis

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been evaluated as a derivatization reagent for the analysis of catecholamines, a process that could involve compounds like 4-Fluoro-3-methylphenylacetonitrile. This research underscores the role of fluorinated compounds in enhancing the detection and analysis of bioactive molecules in various matrices (Zhu, Shaw, & Barrett, 2003).

Fluorination in Organic Synthesis

Studies on the fluorination of hexopyranosides highlight the broader applicability of fluorination reactions, similar to those that might involve 4-Fluoro-3-methylphenylacetonitrile, in the synthesis of structurally complex and functionally diverse organic compounds. These reactions showcase the importance of fluorination in accessing novel chemical spaces for research and development (Vera-Ayoso et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

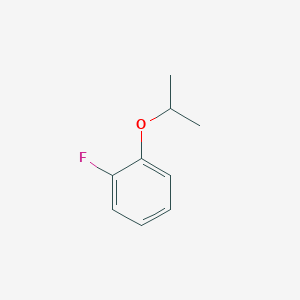

2-(4-fluoro-3-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVNYICMRHFCLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602587 |

Source

|

| Record name | (4-Fluoro-3-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylphenylacetonitrile | |

CAS RN |

1000548-41-3 |

Source

|

| Record name | (4-Fluoro-3-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)